molecular formula C7H4N2O B112262 6-Formylnicotinonitrile CAS No. 206201-64-1

6-Formylnicotinonitrile

Cat. No. B112262
M. Wt: 132.12 g/mol
InChI Key: DMDMMMFMXWZSLM-UHFFFAOYSA-N
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Description

6-Formylnicotinonitrile is a chemical compound with the CAS Number: 206201-64-1. It has a molecular weight of 132.12 and its IUPAC name is 6-formylnicotinonitrile .


Molecular Structure Analysis

The InChI code for 6-Formylnicotinonitrile is 1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H . This indicates that the molecule is composed of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

6-Formylnicotinonitrile is a solid at room temperature. The molecular formula is C7H4N2O .

Scientific Research Applications

Anti-inflammatory Applications

Derivatives of 6-formylnicotinonitrile, like 6‑formyl umbelliferone (6FU), have shown significant anti-inflammatory effects. Specifically, 6FU demonstrated the ability to inhibit chronic inflammatory processes and reduce the expression of pro-inflammatory genes in lipopolysaccharide (LPS)‑stimulated RAW 264.7 macrophages, indicating its potential as a candidate for developing agents against chronic inflammation (Kim et al., 2019).

Applications in Alzheimer's Disease Research

The structure related to 6-formylnicotinonitrile, such as the derivative used in the compound [18F]FDDNP, has been utilized in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients, aiding in the diagnostic assessment and monitoring of experimental treatments for the disease (Shoghi-Jadid et al., 2002).

Environmental and Material Science Applications

Compounds containing the 6-formylnicotinonitrile moiety have also found applications in environmental science and material science. For instance, studies involving the biodegradation and biotransformation of explosives have considered the biochemical pathways of nitramine degradation in microorganisms, which are essential for managing pollutants in the environment (Rylott et al., 2011).

Photodynamic Therapy

Furthermore, derivatives of 6-formylnicotinonitrile, such as 6-formylpterin (6FP) and its variants, have shown potential in photodynamic therapy (PDT) for cancer treatment. The ability of these compounds to produce singlet oxygen under UV-A radiation positions them as potential anti-cancer agents, especially after modifications that improve cell permeability (Yamada et al., 2005).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

Future Directions

While specific future directions for 6-Formylnicotinonitrile are not mentioned in the search results, compounds with similar structures, such as nicotine, are being explored for their potential uses in various fields, including medicine .

properties

IUPAC Name

6-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDMMMFMXWZSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612738
Record name 6-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Formylnicotinonitrile

CAS RN

206201-64-1
Record name 6-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-formylpyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (936 mg, 7.38 mmol) is dissolved in dichlormethane (8 ml) under an argon atmosphere and cooled to −78° C. in an acetone dry-ice bath. Dimethylsulfoxide (1.153 g, 14.76 mmol) is added dropwise and the mixture is stirred for 20 minutes at −78° C. The compound of Example 32A (900 mg, 6.71 mmol) is added dropwise as a dichloromethane (7 ml) solution. The reaction is stirred for an additional two hours at −78° C. Triethylamine (3.05 g, 30.19 mmol) is added and the reaction is kept at −78° C. for 10 minutes, then allowed to warm to room temperature. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The ethyl acetate phase is washed with bicarbonate and brine, dried over magnesium sulphate monohydrate, filtered and concentrated to afford a yellow oil. The crude oil is purified by column chromatography on silica gel with dichloromethane as eluent.
Quantity
936 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.153 g
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
3.05 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 5-cyano-2-methylpyridine (400 mg, 3.38 mmol) and iodine (0.8 g, 3.15 mmol) in DMSO (2 mL) was heated to 150° C. under nitrogen for 20 min. The reaction mixture was cooled to room temperature and quenched with 10% aqueous NaHCO3 solution. The organic product was extracted with EtOAc and the combined extracts were dried over anhydrous sodium sulfate, and concentrated under reduced pressure to get the crude 6-formylnicotinonitrile (400 mg), which was carried through without further purification. 6-Formylnicotinonitrile (400 mg, 3.03 mmol) was dissolved in 1,2-dichloroethane (5 mL) and cooled to 0° C. A solution of tert-butyl 2-methylpiperazine-1-carboxylate (606 mg, 3.03 mmol) in 1,2-dichloroethane (5 mL), followed by sodium triacetoxyborohydride (1.1 g, 5.4 mmol) were added and the reaction mixture was allowed to warm up to room temperature and further stirred for 8 h. The reaction mixture was quenched with 10% aqueous NaHCO3 solution and the product was extracted with EtOAc.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-methylnicotinonitrile (10.0 g, 84.6 mmol) and iodine (20.0 g, 78.8 mmol) in dimethylsulfoxide (150 mL) was heated at 150° C. under nitrogen for 20 minutes (reaction exhaust was scrubbed with bleach to remove dimethyl sulfide). After cooling to room temperature saturated aqueous sodium bicarbonate (200 mL) was added carefully and the resulting mixture was extracted with toluene (3×100 mL). The combined organic extracts were washed with brine, dried (MgSO4) and evaporated to give the desired product as an orange oil (5.65 g, 50%) which was used without further purification. 1H NMR (CDCl3, 400 MHz) δ 8.06 (1H, d), 8.17 (1H, dd), 9.05 (1H, d), 10.12 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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